molecular formula C23H29IO5 B10770330 [125I]-I-Bop

[125I]-I-Bop

Cat. No.: B10770330
M. Wt: 510.4 g/mol
InChI Key: UYFMSCHBODMWON-ZKBYQGIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[125I]BOP, also known as [125I]-I-BOP, is a synthetic organic compound used primarily as a radioligand in scientific research. It is a derivative of thromboxane A2/prostaglandin H2 and is labeled with iodine-125, a radioactive isotope. This compound is utilized in various biochemical and pharmacological studies to investigate the binding characteristics and functions of thromboxane A2 receptors .

Preparation Methods

The synthesis of [125I]BOP involves the iodination of a precursor compound with iodine-125. The precursor is typically a derivative of thromboxane A2, which undergoes a series of chemical reactions to introduce the radioactive iodine. The reaction conditions often include the use of oxidizing agents to facilitate the incorporation of iodine-125 into the molecular structure

Chemical Reactions Analysis

[125I]BOP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of thromboxane A2 .

Mechanism of Action

The mechanism of action of [125I]BOP involves its binding to thromboxane A2 receptors. Upon binding, it mimics the effects of thromboxane A2, leading to the activation of intracellular signaling pathways. This activation results in various physiological responses, such as platelet aggregation and vasoconstriction . The molecular targets of [125I]BOP are primarily the thromboxane A2 receptors, which are G-protein-coupled receptors involved in the regulation of vascular tone and platelet function .

Comparison with Similar Compounds

[125I]BOP is unique due to its radioactive labeling with iodine-125, which allows for precise tracking and quantification in experimental studies. Similar compounds include:

These compounds share similar applications in receptor binding and pharmacological research but differ in their labeling and specific binding characteristics.

Properties

Molecular Formula

C23H29IO5

Molecular Weight

510.4 g/mol

IUPAC Name

(E)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-(125I)iodanylphenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1+,12-9+/t17-,19-,20-,21+,22-/m1/s1/i24-2

InChI Key

UYFMSCHBODMWON-ZKBYQGIHSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C/CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)[125I])O

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O

Origin of Product

United States

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